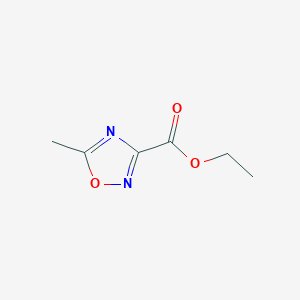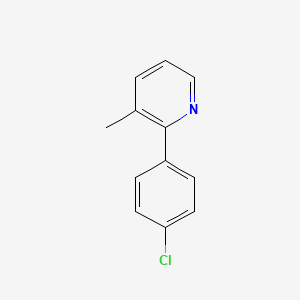
5-Phenylpyridazin-3-amine
Vue d'ensemble
Description
5-Phenylpyridazin-3-amine is a heterocyclic compound with the molecular weight of 171.2 . It is also known by its IUPAC name, 5-phenyl-3-pyridazinamine . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 5-Phenylpyridazin-3-amine is1S/C10H9N3/c11-10-6-9(7-12-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,13) . This indicates that the compound contains 10 carbon atoms, 9 hydrogen atoms, and 3 nitrogen atoms . Physical And Chemical Properties Analysis
5-Phenylpyridazin-3-amine is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Applications De Recherche Scientifique
Antifungal Activity
5-Phenylpyridazin-3-amine derivatives have shown promising results in antifungal activity tests against various fungi such as G. zeae, F. oxysporum and C. mandshurica . The introduction of different substituents at the N-2 position and the incorporation of 1,3,4-thiadiazole and 1,3,4-oxadiazole scaffolds into the pyridazin-3 (2 H )-one ring have resulted in the formation of lead structures with potent activity .
Antitumor Agents
Pyridazine derivatives, which include 5-Phenylpyridazin-3-amine, are known to possess a wide range of bioactivities and are often employed as antitumor agents . They have immense potential in medicinal chemistry.
Fungicides
In addition to their antifungal activity, these compounds are also used as fungicides . They have shown to be effective in controlling the growth of harmful fungi in various environments.
Insecticides
Pyridazine derivatives are also used as insecticides . They are effective in controlling the population of harmful insects in agricultural settings.
Herbicides
These compounds have also found use as herbicides . They are used to control unwanted vegetation in agricultural and non-agricultural settings.
Anti-inflammatory Agents
5-Phenylpyridazin-3-amine and its derivatives have shown anti-inflammatory properties . They can be used in the treatment of various inflammatory conditions.
Plant Growth Regulators
Pyridazine derivatives have shown potential in agricultural science as plant growth regulators . They can be used to control the growth and development of plants.
Crop Protection Agents
In addition to their use as insecticides and herbicides, these compounds are also used as crop protection agents . They protect crops from various pests and diseases, thereby increasing crop yield and quality.
Safety and Hazards
The compound is associated with certain hazards. It has been classified under the GHS07 hazard pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
5-Phenylpyridazin-3-amine is a derivative of pyridazine, a heterocycle that contains two adjacent nitrogen atoms . Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . .
Mode of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities
Biochemical Pathways
Pyridazine derivatives have been shown to affect a variety of biological processes, suggesting that they may interact with multiple biochemical pathways
Result of Action
Pyridazine derivatives have been shown to possess a wide range of biological properties, suggesting that they may have diverse molecular and cellular effects
Propriétés
IUPAC Name |
5-phenylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-6-9(7-12-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORAVCUWJRVGHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylpyridazin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




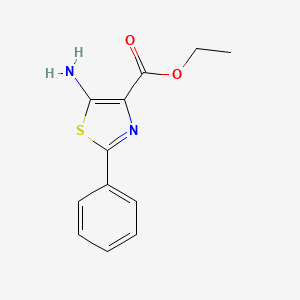
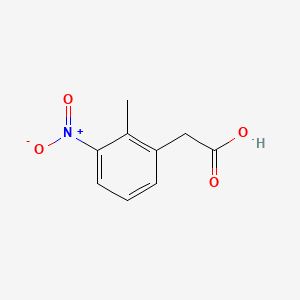
![Ethanone, 1-[3-(1-hydroxy-1-methylethyl)phenyl]-](/img/structure/B1355266.png)

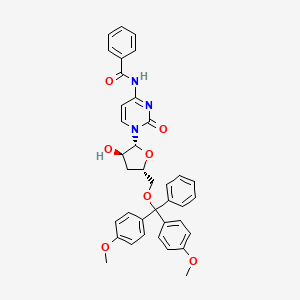

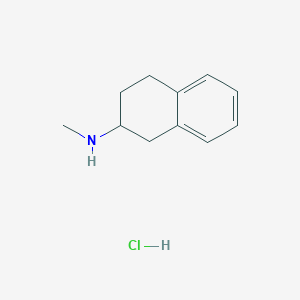
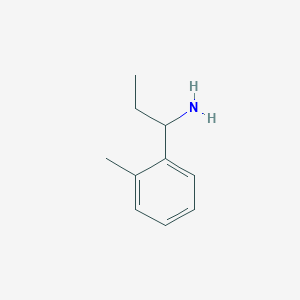
![[(3Ar,4R,5R,6aS)-4-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B1355287.png)


